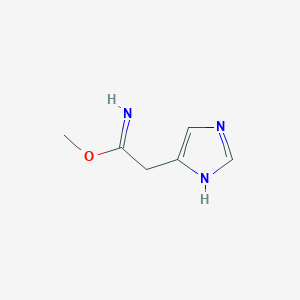

Methyl 2-(1H-imidazol-4-yl)acetimidate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

methyl 2-(1H-imidazol-5-yl)ethanimidate |

InChI |

InChI=1S/C6H9N3O/c1-10-6(7)2-5-3-8-4-9-5/h3-4,7H,2H2,1H3,(H,8,9) |

InChI Key |

YWOGZQCBWAXHMK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CC1=CN=CN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 1h Imidazol 4 Yl Acetimidate and Analogues

Strategies for the Construction of the 1H-Imidazole Core Bearing an Acetic Acid Derivative

The formation of a substituted imidazole (B134444) ring, particularly one bearing an acetic acid or a related precursor group at the 4-position, is a critical step. Various synthetic strategies have been developed to achieve this, ranging from classical cyclocondensation reactions to modern metal-catalyzed approaches.

Cyclocondensation Reactions for Substituted Imidazoles

Cyclocondensation reactions are a cornerstone of imidazole synthesis, often involving the one-pot reaction of several components to build the heterocyclic core. A classic example is the Debus-Radziszewski imidazole synthesis, which utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org This method and its variations can be adapted to produce a wide array of substituted imidazoles.

Modern approaches often employ catalysts to improve yields and reaction conditions. For instance, a one-pot, three-component condensation of benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) can be efficiently catalyzed by p-toluenesulfonic acid (PTSA) under mild conditions to afford 2,4,5-trisubstituted imidazoles in high yields. isca.me Other catalysts, such as Cr2O3 nanoparticles under microwave irradiation, have also been successfully used for similar transformations. researchgate.net

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | Ethanol, 80 °C | 2,4,5-Trisubstituted-1H-imidazole | High | isca.me |

| Benzil, Aromatic Aldehyde, Ammonium Acetate | Cr2O3 nanoparticles | Microwave, Water | 2,4,5-Trisubstituted-1H-imidazole | Excellent | researchgate.net |

This table summarizes representative cyclocondensation reactions for the synthesis of substituted imidazoles.

Multi-component Approaches to Imidazole Derivatives

Multi-component reactions (MCRs) are highly efficient for generating molecular diversity and are well-suited for the synthesis of complex imidazole derivatives. acs.orgbohrium.com These reactions combine three or more starting materials in a single step, offering advantages in terms of atom economy and operational simplicity.

An expedient, metal-free synthetic route for tri- and tetrasubstituted imidazoles has been developed using an acid-promoted multicomponent methodology. acs.org This approach demonstrates good functional group tolerance and provides the desired imidazole scaffolds in good to excellent yields. Catalytic systems based on fluoroboric acid and its derivatives have also been investigated for the three-component reaction of a 1,2-diketone, an aldehyde, and an ammonium salt, allowing for the selective formation of trisubstituted imidazoles. rsc.org

| Reaction Type | Catalyst/Promoter | Key Reactants | Product | Reference |

| Three-component reaction | Acid-promoted (metal-free) | Diphenylacetylene, Benzaldehyde, Ammonium Acetate | 2,4,5-Triphenylimidazole | acs.org |

| Three-component reaction | HBF4–SiO2 | 1,2-Diketone, Aldehyde, Ammonium Salt | 2,4,5-Trisubstituted Imidazole | rsc.org |

| Four-component reaction | HBF4–SiO2 | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazole | rsc.org |

This table highlights various multi-component strategies for the synthesis of imidazole derivatives.

Metal-Catalyzed Cyclization and Cross-Coupling Methods in Imidazole Synthesis

Transition-metal catalysis offers powerful tools for the synthesis of imidazoles, enabling the formation of the heterocyclic ring through various cyclization and cross-coupling strategies. beilstein-journals.org Copper and palladium catalysts are frequently employed in these transformations.

Copper-catalyzed protocols include three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes. beilstein-journals.org A simple and effective route for imidazole synthesis involves a copper-catalyzed [3+2] cycloaddition reaction, which exhibits high regioselectivity and utilizes oxygen as an oxidant. acs.org

Palladium-catalyzed methods have also been developed, such as a decarboxylative addition and cyclization sequence involving aromatic carboxylic acids and functionalized aliphatic nitriles. acs.org This one-pot reaction provides a novel pathway for the rapid assembly of multiply substituted imidazoles.

| Metal Catalyst | Reaction Type | Key Reactants | Product | Reference |

| Copper(I) iodide | Three-component domino reaction | Aldehyde, 2-Aminopyridine, Terminal Alkyne | Imidazo[1,2-a]pyridine | beilstein-journals.org |

| Copper catalyst | [3+2] Cycloaddition | Not specified | Imidazole derivative | acs.org |

| Palladium catalyst | Decarboxylative addition/cyclization | Aromatic Carboxylic Acid, Functionalized Aliphatic Nitrile | Multiply substituted imidazole | acs.org |

This table provides an overview of metal-catalyzed synthetic routes to imidazole derivatives.

Formation of the Methyl Acetimidate Moiety

Once the imidazole core with a suitable precursor group is in place, the next crucial step is the formation of the methyl acetimidate moiety. This can be achieved through several synthetic routes, most notably from nitriles or by the transformation of other carboxylic acid derivatives.

Synthesis from Nitriles and Alcohols

The most direct and widely used method for the synthesis of imidates is the Pinner reaction. wikipedia.org This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the context of synthesizing methyl 2-(1H-imidazol-4-yl)acetimidate, this would involve the reaction of 2-(1H-imidazol-4-yl)acetonitrile with methanol (B129727) in the presence of a strong acid, typically anhydrous hydrogen chloride. nih.gov The reaction proceeds through a nitrilium ion intermediate, which is then attacked by the alcohol. nih.gov

The classical Pinner reaction often requires harsh conditions. To address this, Lewis acid-promoted variations have been developed, offering a milder alternative. d-nb.info For example, trimethylsilyl (B98337) triflate can be used to promote the reaction between nitriles and alcohols to form the corresponding imidates, which can then be hydrolyzed to esters. nih.gov

| Reaction Name | Reagents | Key Intermediate | Product | Reference |

| Pinner Reaction | Nitrile, Alcohol, Anhydrous HCl | Nitrilium ion | Imidate hydrochloride (Pinner salt) | wikipedia.orgnih.gov |

| Lewis Acid-Promoted Pinner Reaction | Nitrile, Alcohol, Trimethylsilyl triflate | Activated nitrile complex | Imidate/Ester | nih.govd-nb.info |

This table outlines the key features of the Pinner reaction and its Lewis acid-promoted variant for the synthesis of imidates.

Transformations of Related Carboxylic Acid Derivatives

While the Pinner reaction is the most direct route from nitriles, the methyl acetimidate moiety can also be conceptually derived from other carboxylic acid derivatives, such as carboxylic acids themselves, esters, or amides. The conversion of a carboxylic acid or its ester derivative to an imidate is a less common transformation. Typically, a multi-step sequence would be required. For instance, a carboxylic acid (or ester) would first need to be converted to the corresponding primary amide, which can then be dehydrated to a nitrile. libretexts.orgyoutube.com The resulting nitrile can then undergo the Pinner reaction as described above.

The direct conversion of a carboxylic acid or ester to an imidate is not a standard named reaction. However, it is possible to convert carboxylic acids into various derivatives like acid chlorides or anhydrides, which are more reactive. latech.eduyoutube.comlibretexts.org These activated species could potentially be reacted with an appropriate nitrogen source and then an alcohol, although this would likely be a complex and less efficient process than the nitrile-based route.

A more plausible, albeit indirect, route involves the conversion of a methyl ketone to a carboxylic acid derivative. rsc.orgnsf.gov If the imidazole core were attached to a methyl ketone, oxidative cleavage could potentially lead to a carboxylic acid derivative that could be further transformed into the target imidate.

Specific Synthetic Routes to this compound

The synthesis of this compound is not a trivial one-step process but rather a strategic sequence of reactions. A key pathway involves the preparation of a crucial intermediate, 4-(cyanomethyl)imidazole, followed by its conversion to the desired methyl acetimidate. This section will explore the intricacies of this synthetic route.

Integration of Imidazole Precursors with Imidate Formation Techniques

The foundational step in the synthesis of this compound is the acquisition of a suitable imidazole precursor. A common and logical starting point is 4-(hydroxymethyl)imidazole, which can be accessed through various established methods. This precursor then undergoes a two-step conversion to the key intermediate, 4-(cyanomethyl)imidazole.

The first step in this conversion is the transformation of the hydroxyl group into a more reactive leaving group, typically a chloro group. This is achieved by reacting 4-(hydroxymethyl)imidazole with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 4-(chloromethyl)imidazole hydrochloride is a versatile intermediate.

The subsequent step involves a nucleophilic substitution reaction where the chloro group is displaced by a cyanide group. This is typically accomplished by treating the 4-(chloromethyl)imidazole hydrochloride with a cyanide salt, such as sodium cyanide (NaCN), in a suitable solvent. This reaction yields 4-(cyanomethyl)imidazole, also known as 4-imidazoleacetonitrile.

With the 4-(cyanomethyl)imidazole in hand, the next critical phase is the formation of the methyl imidate group. The Pinner reaction is a classic and highly effective method for this transformation. wikipedia.org This acid-catalyzed reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). wikipedia.org In the context of synthesizing this compound, 4-(cyanomethyl)imidazole is reacted with methanol (CH₃OH) and saturated with anhydrous HCl gas.

The reaction proceeds through the formation of an intermediate imidate hydrochloride salt, often referred to as a Pinner salt. wikipedia.org This salt can then be neutralized to afford the free base, this compound.

A plausible reaction scheme is outlined below:

Scheme 1: Synthesis of this compound

Novel Methodologies for Efficient and Selective Synthesis

While the classical Pinner reaction is a robust method, contemporary research focuses on developing more efficient and selective synthetic methodologies. One area of innovation lies in the use of alternative catalysts and reaction conditions for the imidate formation step. Lewis acids have been explored as promoters for the Pinner reaction, offering potential advantages in terms of reaction rates and yields. nih.gov For instance, the use of trimethylsilyl triflate (TMSOTf) as a Lewis acid has been shown to facilitate the reaction between nitriles and alcohols. nih.gov

Another approach to enhance efficiency is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields in various organic transformations, including the formation of heterocyclic compounds like imidazoles. The application of microwave heating to the synthesis of imidazole precursors or the imidate formation step could offer a more rapid and energy-efficient route to the target compound.

Furthermore, flow chemistry presents a modern and efficient platform for multi-step syntheses. The synthesis of this compound could be adapted to a continuous flow process, where the sequential reactions are performed in interconnected reactors. This approach allows for precise control over reaction parameters, improved safety, and easier scalability.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimization of reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters to consider for each step of the synthesis include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

For the chlorination of 4-(hydroxymethyl)imidazole, the reaction is typically carried out in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at low temperatures to control the reactivity of thionyl chloride. Careful addition of the reagent and monitoring of the reaction progress are crucial to avoid side reactions.

In the subsequent cyanation step, the choice of solvent is important to ensure the solubility of both the imidazole derivative and the cyanide salt. A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often employed. The reaction temperature is also a critical factor, with elevated temperatures generally favoring the substitution reaction.

For the Pinner reaction, maintaining anhydrous conditions is essential to prevent the hydrolysis of the intermediate imidate to an ester. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and prevent the degradation of the product. unive.it The concentration of HCl gas and the reaction time are also key variables that need to be optimized to drive the reaction to completion while minimizing the formation of byproducts. A patent for the synthesis of methyl acetimidate hydrochloride suggests cooling the reaction mixture to -10°C before the slow addition of acetyl chloride and maintaining the temperature at 0°C for 12 hours. googleapis.com

Yield enhancement can also be achieved through careful work-up and purification procedures. After the Pinner reaction, the resulting imidate hydrochloride salt can be isolated by filtration. Subsequent neutralization with a base, such as a saturated solution of sodium bicarbonate, followed by extraction with an organic solvent, allows for the isolation of the free imidate base. Purification by column chromatography or crystallization can then be employed to obtain the final product in high purity.

Below are interactive data tables summarizing the key reaction parameters for the synthesis of this compound.

Table 1: Synthesis of 4-(Chloromethyl)imidazole Hydrochloride

| Parameter | Condition |

| Starting Material | 4-(hydroxymethyl)imidazole |

| Reagent | Thionyl chloride (SOCl₂) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Work-up | Evaporation of solvent |

Table 2: Synthesis of 4-(Cyanomethyl)imidazole

| Parameter | Condition |

| Starting Material | 4-(chloromethyl)imidazole hydrochloride |

| Reagent | Sodium cyanide (NaCN) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60-80 °C |

| Reaction Time | 4-6 hours |

| Work-up | Aqueous work-up and extraction |

Table 3: Synthesis of this compound Hydrochloride (Pinner Reaction)

| Parameter | Condition |

| Starting Material | 4-(cyanomethyl)imidazole |

| Reagents | Methanol (CH₃OH), Anhydrous Hydrogen Chloride (HCl) |

| Solvent | Methanol |

| Temperature | 0 °C |

| Reaction Time | 12-24 hours |

| Work-up | Filtration of the precipitated salt |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Reactivity of the Imidazole (B134444) Ring in the Presence of the Acetimidate Side Chain

The imidazole ring is an electron-rich aromatic system, generally susceptible to electrophilic aromatic substitution (EAS). However, the rate and regioselectivity of such reactions are significantly modulated by the nature of its substituents. The mechanism of EAS typically involves the attack of an electrophile by the π-electrons of the aromatic ring, forming a positively charged intermediate known as an arenium ion. chemistrytalk.orgmasterorganicchemistry.com The stability of this intermediate, which is influenced by the substituents, determines the reaction's outcome. The reaction concludes with the deprotonation of the carbon atom that was attacked, restoring the ring's aromaticity. masterorganicchemistry.comyoutube.com

For a 4-substituted imidazole like Methyl 2-(1H-imidazol-4-yl)acetimidate, electrophilic attack can potentially occur at the C2 or C5 positions. The outcome, or regioselectivity, is governed by the electronic properties of the acetimidate side chain. The acetimidate group, connected via a methylene (B1212753) linker (-CH₂-), primarily exerts an electron-withdrawing inductive effect (-I) on the ring. This effect deactivates the ring towards electrophilic attack by reducing its electron density.

The directing influence of this group depends on the relative stability of the carbocation intermediates formed upon attack at C2 versus C5.

Attack at C5: The positive charge in the resulting arenium ion can be delocalized over the N1 and C4 atoms. The proximity to the electron-withdrawing substituent at C4 would destabilize this intermediate.

Attack at C2: The positive charge in this intermediate is located further from the deactivating side chain, leading to a more stable intermediate compared to the one formed from C5 attack.

Therefore, electrophilic substitution is predicted to occur preferentially at the C2 position. This is consistent with computational methods like RegioSQM, which predict regioselectivity in heteroaromatic systems by calculating the energies of protonated isomers, identifying the most nucleophilic centers. chemrxiv.org

Substituents on an aromatic ring are classified as either activating or deactivating based on their ability to donate or withdraw electron density, which in turn increases or decreases the rate of electrophilic aromatic substitution compared to the unsubstituted ring. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Relative Stability of Arenium Ion Intermediate | Predicted Major Product |

| C2 | More stable (positive charge is further from the deactivating group) | 2-substituted product |

| C5 | Less stable (positive charge is closer to the deactivating group) | Minor or no product |

Nucleophilic Reactivity and Protonation Equilibria of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) bearing a hydrogen atom and a pyridine-type nitrogen (N3) with a lone pair of electrons in an sp² hybrid orbital. This pyridine-type nitrogen is the primary site of basicity and nucleophilic attack.

The basicity of the imidazole ring is a key aspect of its chemical character. The electron-withdrawing nature of the methyl acetimidate side chain is expected to decrease the electron density on the ring, including on the pyridine-type N3 nitrogen. This reduction in electron density makes the lone pair on N3 less available to accept a proton, thereby decreasing the basicity of the molecule compared to imidazole or 4-methylimidazole. nih.gov Consequently, the pKa of the conjugate acid of this compound is predicted to be lower than that of imidazole (pKa ≈ 7.0).

Conversely, the acidity of the pyrrole-type N-H proton is expected to increase. The electron-withdrawing substituent helps to stabilize the resulting imidazolate anion after deprotonation, making the proton more acidic than in unsubstituted imidazole (pKa ≈ 14.5).

Table 2: Comparison of Imidazole pKa Values

| Compound | Substituent at C4 | Electronic Effect | Estimated pKa (Conjugate Acid) |

| Imidazole | -H | Neutral | ~7.0 |

| 4-Methylimidazole | -CH₃ | Electron-donating | ~7.5 |

| This compound | -CH₂-C(=NH)OCH₃ | Electron-withdrawing | < 7.0 (Predicted) |

N-alkylation of imidazoles can be achieved using various alkylating agents, often under basic conditions or phase-transfer catalysis. researchgate.net For a 4-substituted imidazole, alkylation can occur at either N1 or N3, leading to a mixture of regioisomers. The ratio of these products is influenced by the reaction conditions and the nature of the alkylating agent. Due to the tautomerism of the N-H proton between N1 and N3, the distinction between the two nitrogens is blurred, and alkylation typically yields a mixture of 1,4- and 1,5-disubstituted imidazoles. nih.gov

Similarly, N-acylation involves the reaction of the imidazole with an acylating agent. N-acylimidazoles are generally reactive intermediates, known for their role as acyl transfer agents. researchgate.net The stability and reactivity of the resulting N-acyl derivative would be influenced by the electronic properties of both the acyl group and the acetimidate side chain.

Reactivity of the Acetimidate Functional Group

The methyl acetimidate group (-C(=NH)OCH₃) is an imido ester, a functional group with distinct reactivity patterns. It is known to react with nucleophiles at the imine carbon.

One of the most characteristic reactions of methyl acetimidate and related imido esters is their reaction with primary amines to form amidines. researchgate.net This reaction, known as amidination, proceeds through a mechanism where the amine attacks the electrophilic imine carbon. This process is widely used for the chemical modification of lysine residues in proteins. researchgate.net The rate of amidination is pH-dependent, generally increasing at higher pH values. nih.gov

The acetimidate group is also susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding methyl ester (methyl 2-(1H-imidazol-4-yl)acetate) and ammonia (B1221849). The rate of hydrolysis is also pH-dependent, typically decreasing as the pH increases from 6.8 to 8.8. nih.gov

Table 3: Key Reactions of the Acetimidate Functional Group

| Reaction | Reagent | Product |

| Amidination | Primary Amine (R'-NH₂) | N-substituted amidine |

| Hydrolysis | Water (H₂O) | Methyl ester + Ammonia |

Hydrolysis and Transesterification Reactions

The imidate functional group is susceptible to nucleophilic attack by water and alcohols. These reactions are typically catalyzed by acid or base.

Hydrolysis: Under aqueous conditions, particularly with acid or base catalysis, the imidate moiety is expected to undergo hydrolysis. The reaction proceeds through a tetrahedral intermediate, formed by the nucleophilic attack of a water molecule on the imidate carbon. The pH of the medium plays a crucial role in the reaction outcome. cdnsciencepub.comresearchgate.net

Acidic/Neutral Conditions: In acidic to neutral pH, the hydrolysis of imidates, whether they are of the syn or anti configuration, typically yields an ester (Methyl 2-(1H-imidazol-4-yl)acetate) and ammonia. cdnsciencepub.comresearchgate.net The reaction is initiated by protonation of the imidate nitrogen, which activates the carbon for nucleophilic attack by water.

Basic Conditions: In basic media, the outcome can be more complex. While the ester and amine remain significant products, the hydrolysis of syn imidate salts can also yield the corresponding amide (2-(1H-imidazol-4-yl)acetamide) and methanol (B129727). cdnsciencepub.comresearchgate.net This pathway is influenced by the stereoelectronic effects on the breakdown of the tetrahedral intermediate. cdnsciencepub.com

Transesterification: In the presence of an alcohol (R'OH) and a catalyst, this compound can undergo transesterification. This reaction is analogous to hydrolysis, with the alcohol acting as the nucleophile to displace the methoxy (B1213986) group, resulting in the formation of a new imidate, Alkyl 2-(1H-imidazol-4-yl)acetimidate.

| Reaction | Nucleophile | Conditions | Expected Major Product(s) |

| Hydrolysis | H₂O | Acidic / Neutral | Methyl 2-(1H-imidazol-4-yl)acetate + NH₃ |

| Hydrolysis | H₂O | Basic | Methyl 2-(1H-imidazol-4-yl)acetate + NH₃ AND/OR 2-(1H-imidazol-4-yl)acetamide + CH₃OH |

| Transesterification | R'OH | Acid or Base Catalyst | Alkyl 2-(1H-imidazol-4-yl)acetimidate + CH₃OH |

Reactions with Nitrogen and Carbon Nucleophiles

The electrophilic carbon of the imidate group readily reacts with a variety of nitrogen and carbon nucleophiles.

Nitrogen Nucleophiles: Reactions with amines and their derivatives are characteristic of imidates and often proceed via the well-known Pinner reaction pathway, where an imidate salt reacts with the nucleophile. synarchive.comdrugfuture.comwikipedia.org

Ammonia and Amines: Treatment with ammonia, primary amines, or secondary amines leads to the formation of the corresponding amidine. drugfuture.comnih.gov This occurs through nucleophilic attack of the amine on the imidate carbon, followed by the elimination of methanol.

Hydrazines: Similarly, reaction with hydrazine or substituted hydrazines is expected to yield amidrazones.

Carbon Nucleophiles: Organometallic reagents, such as Grignard reagents (R'MgX), are potent carbon nucleophiles that can react with imidates. The reaction typically involves the addition of the carbanion to the imidate carbon. Subsequent hydrolysis of the intermediate can lead to the formation of ketones. alfa-chemistry.com

| Nucleophile Type | Example | Expected Product Class |

| Primary Amine | R'NH₂ | N-substituted Amidine |

| Secondary Amine | R'₂NH | N,N-disubstituted Amidine |

| Hydrazine | H₂NNH₂ | Amidrazone |

| Grignard Reagent | R'MgX | Ketone (after hydrolysis) |

Rearrangement Pathways of the Imidate

Imidates are known to undergo thermally-induced rearrangement reactions, most notably the Chapman rearrangement. organicreactions.orgwikipedia.orgresearchgate.net This reaction involves an intramolecular 1,3-shift of a group from the oxygen atom to the nitrogen atom. organicreactions.org For the Chapman rearrangement to occur in this compound, the imidate nitrogen would need to be substituted with an aryl group, and the oxygen with another aryl group. In its current form, this specific rearrangement is not applicable. However, other sigmatropic rearrangements, like the drugfuture.comdrugfuture.com-sigmatropic aza-Claisen rearrangement, can be a synthetic route to α-allyl imidates from N-allyl ynamides, highlighting the potential for rearrangements in related systems.

Investigation of Tautomerism and Isomerism in the Imidazole System

The imidazole ring of this compound is a dynamic system, characterized by prototropic tautomerism.

Prototropic Tautomerism within the 1H-Imidazole Ring

Prototropic tautomerism in the imidazole ring involves the migration of a proton between the two nitrogen atoms (N1 and N3). mdpi.com This results in two distinct, yet rapidly interconverting, tautomeric forms. For a 4-substituted imidazole like the title compound, this equilibrium is between the 4-substituted-1H-imidazole and the 5-substituted-1H-imidazole forms. This rapid exchange means that on the NMR timescale, the C4 and C5 positions can appear equivalent, although specific spectroscopic techniques can be used to identify the predominant tautomer. nih.govresearchgate.net

Impact of the Acetimidate Substituent on Tautomeric Preferences

Electron-Donating Groups (EDG): EDGs tend to increase the electron density in the ring, making the nitrogens more basic. They generally favor the tautomer where the proton is on the nitrogen further away from the substituent (the N1-H, 5-substituted tautomer).

Electron-Withdrawing Groups (EWG): EWGs decrease the electron density, making the N-H proton more acidic. They typically favor the tautomer where the proton is on the nitrogen adjacent to the substituent (the N3-H, 4-substituted tautomer).

The precise influence of the acetimidate group depends on the balance of its inductive and resonance effects. The methylene spacer (-CH₂-) isolates the imidate group from the ring's π-system, meaning its influence will be primarily inductive. The electronegativity of the nitrogen and oxygen atoms in the imidate function suggests it will act as an electron-withdrawing group, likely favoring the tautomer where the proton resides on the N3 nitrogen (the 4-substituted tautomer).

| Tautomer | Systematic Name | Key Feature | Favored by |

| Tautomer A | This compound | Proton on N1 (distal to substituent) | Electron-Donating Groups |

| Tautomer B | Methyl 2-(1H-imidazol-5-yl)acetimidate | Proton on N3 (proximal to substituent) | Electron-Withdrawing Groups |

Exploration of Reaction Mechanisms

The reaction mechanisms involving this compound are centered on fundamental organic chemistry principles.

Nucleophilic Addition to Imidate: The hydrolysis, transesterification, and reactions with nitrogen and carbon nucleophiles all proceed via a common mechanistic step: the nucleophilic addition to the electrophilic imidate carbon. This forms a tetrahedral intermediate. The subsequent breakdown of this intermediate, which is often the rate-determining step and is subject to stereoelectronic control, dictates the final products. cdnsciencepub.comresearchgate.net

Pinner Reaction Mechanism: In the presence of a strong acid like HCl, the imidate nitrogen is protonated, forming a highly activated Pinner salt. nih.govbeilstein-journals.org This salt is a potent electrophile, readily attacked by weak nucleophiles like alcohols (to form orthoesters), water (to form esters), or amines (to form amidines). wikipedia.orgnih.gov

Tautomerization Mechanism: The interconversion of the imidazole tautomers is a rapid proton transfer process. This can occur intramolecularly via a high-energy 1,2-proton shift, but is more commonly facilitated by intermolecular proton transfer involving solvent molecules (like water) or other imidazole molecules. mdpi.com A water-assisted 1,3-proton shift significantly lowers the activation energy barrier for this process. mdpi.com

Detailed Mechanistic Pathways for Imidate Transformations

The chemical reactivity of this compound is dictated by the interplay between the imidazole ring and the acetimidate functional group. While specific mechanistic studies on this particular compound are not extensively documented, its transformations can be understood by examining the characteristic reactions of both moieties. The proximity of the imidazole ring to the imidate group suggests the potential for intramolecular catalysis and unique cyclization pathways.

One of the fundamental transformations of imidates is hydrolysis , which can proceed under both acidic and basic conditions to yield an ester (methyl 2-(1H-imidazol-4-yl)acetate) and ammonia, or a carboxylic acid and an amine, respectively. The mechanism of this transformation is significantly influenced by the neighboring imidazole ring. The imidazole moiety, with its basic nitrogen atom, can act as an intramolecular catalyst.

In a potential mechanistic pathway for hydrolysis, the imidazole ring can facilitate the reaction through neighboring group participation . The nitrogen atom of the imidazole ring can act as a general base, deprotonating a water molecule to enhance its nucleophilicity. This activated water molecule can then attack the electrophilic carbon of the imidate group. The resulting tetrahedral intermediate can then collapse, with the imidazole ring acting as a proton shuttle to facilitate the departure of the leaving group.

Another significant transformation is intramolecular cyclization . The presence of the nucleophilic nitrogen atom in the imidazole ring and the electrophilic carbon of the imidate group within the same molecule creates the possibility for the formation of bicyclic imidazole derivatives. For instance, under appropriate conditions, an intramolecular nucleophilic attack of the imidazole nitrogen onto the imidate carbon could lead to the formation of a fused ring system. The propensity for such cyclizations is a known feature in appropriately functionalized imidazole derivatives. The synthesis of bicyclic imidazoles through cycloaddition reactions involving α-imino gold carbene intermediates and nitriles highlights the feasibility of forming such fused systems, suggesting that an analogous intramolecular process could be envisioned for this compound organic-chemistry.org.

The following table summarizes potential transformations and the role of the imidazole ring:

| Transformation | Role of Imidazole Ring | Potential Product(s) |

| Hydrolysis | Intramolecular general base catalysis | Methyl 2-(1H-imidazol-4-yl)acetate, Ammonia |

| Intramolecular Cyclization | Nucleophilic attack on the imidate carbon | Fused bicyclic imidazole derivatives |

It is important to note that the specific reaction conditions, such as pH and temperature, would play a crucial role in determining the predominant mechanistic pathway and the resulting products.

Catalytic Effects in Transformations Involving the Compound

The transformations of this compound can be significantly influenced by the presence of external catalysts, particularly transition metals. The imidazole moiety is a well-known ligand for various transition metals, and this coordination can activate the molecule towards a range of reactions.

Transition metal catalysis can be employed to achieve transformations that are not readily accessible under thermal or acid/base-catalyzed conditions. For instance, transition metal-catalyzed cross-coupling reactions could be utilized to functionalize the imidazole ring or the carbon skeleton of the acetimidate group. While specific catalytic studies on this compound are limited, the extensive research on the transition metal-catalyzed functionalization of imidazoles provides a strong basis for predicting its behavior.

One potential catalytic transformation is C-H activation of the imidazole ring. Transition metals such as palladium, rhodium, and ruthenium are known to catalyze the direct functionalization of C-H bonds in imidazoles, allowing for the introduction of various substituents. In the case of this compound, a transition metal catalyst could direct the arylation, alkenylation, or alkylation of the imidazole ring at positions C2 or C5. The imidate group itself could act as a directing group, influencing the regioselectivity of the C-H activation. Transition metal-catalyzed annulative reactions of 2-aryl(benz)imidazoles with different coupling partners to synthesize novel fused heterocyclic systems have been reported, suggesting that the imidate functionality in our compound of interest could participate in similar catalytic cycles researchgate.net.

Furthermore, transition metal catalysts can facilitate intramolecular cyclization and annulation reactions . The coordination of a transition metal to the imidazole nitrogen could enhance the electrophilicity of the imidate carbon, promoting an intramolecular cyclization to form fused heterocyclic systems. For example, copper-catalyzed transannulation approaches have been used for the synthesis of imidazo[1,5-a]pyridines, and similar strategies could be envisioned for the cyclization of functionalized imidazoles like this compound beilstein-journals.org. Gold-catalyzed synthesis of bicyclic imidazoles from α-imino gold carbene intermediates also points to the potential of metal catalysis in facilitating such cyclizations organic-chemistry.org.

The table below outlines potential catalytic transformations and the types of catalysts that could be employed:

| Catalytic Transformation | Catalyst Type | Potential Outcome |

| C-H Activation/Functionalization | Palladium, Rhodium, Ruthenium | Functionalized imidazole ring (e.g., arylation, alkenylation) |

| Intramolecular Cyclization/Annulation | Copper, Gold | Formation of fused bicyclic imidazole systems |

The choice of catalyst, ligands, and reaction conditions would be critical in controlling the outcome of these transformations, offering a versatile platform for the synthesis of a diverse range of imidazole-containing heterocyclic compounds.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Determination of Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction would be the definitive method to determine the precise three-dimensional arrangement of atoms in Methyl 2-(1H-imidazol-4-yl)acetimidate. The imidazole (B134444) ring itself is expected to be essentially planar. researchgate.net The substituent at the 4-position, the methyl acetimidate group, would have specific bond lengths and angles. For instance, the C=N bond of the imidate functional group would be shorter than the C-N single bonds.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dominated by hydrogen bonding. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). Additionally, the oxygen and nitrogen atoms of the methyl acetimidate group can act as hydrogen bond acceptors.

These hydrogen bonds would link the molecules together, forming intricate one-, two-, or three-dimensional networks. researchgate.net It is highly probable that N-H···N or N-H···O hydrogen bonds would be the primary interactions, creating chains or layers of molecules. researchgate.net Weaker C-H···O and C-H···N interactions may also play a role in stabilizing the crystal lattice. researchgate.net The specific packing arrangement would aim to maximize these favorable intermolecular interactions, leading to a densely packed and stable crystal structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of 1D and 2D NMR techniques would provide a wealth of information.

Proton (¹H) and Carbon (¹³C) NMR for Connectivity and Hybridization

The ¹H NMR spectrum would provide key information about the proton environment in the molecule. Based on data for the precursor, methyl 2-(1H-imidazol-4-yl)acetate hydrochloride, the following proton signals would be expected chemicalbook.com:

Imidazole Ring Protons: Two distinct signals for the protons on the imidazole ring. The proton at the C2 position would likely appear as a singlet at a higher chemical shift (downfield), while the proton at the C5 position would appear as another singlet slightly further upfield. chemicalbook.com

Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group connecting the imidazole ring to the acetimidate group. chemicalbook.com

Methoxy (B1213986) Protons (-OCH₃): A singlet for the three protons of the methyl group attached to the oxygen atom.

Imidate Proton (=NH): A potentially broad signal for the proton on the imidate nitrogen, which may exchange with solvent protons.

Imidazole N-H Proton: A broad signal for the proton on the imidazole nitrogen, the observability of which can depend on the solvent and concentration due to exchange. mdpi.com

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Key expected signals include:

Imidazole Ring Carbons: Signals for the C2, C4, and C5 carbons of the imidazole ring. The chemical shifts of C4 and C5 are particularly sensitive to the tautomeric state of the ring. nih.gov

Methylene Carbon (-CH₂-): A signal for the methylene carbon.

Imidate Carbon (C=N): A signal in the downfield region characteristic of a carbon atom in a carbon-nitrogen double bond.

Methoxy Carbon (-OCH₃): A signal in the upfield region for the methyl carbon.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole H2 | ~8.9 | Singlet |

| Imidazole H5 | ~7.5 | Singlet |

| Methylene (-CH₂-) | ~3.9 | Singlet |

| Methoxy (-OCH₃) | ~3.7 | Singlet |

Note: These are estimated values based on the precursor, methyl 2-(1H-imidazol-4-yl)acetate hydrochloride, and may vary in the final compound. chemicalbook.com

2D NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Elucidation

While the structure of this compound is relatively simple, 2D NMR techniques would be invaluable for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. While there is limited proton-proton coupling in this molecule, it would confirm the absence of coupling for the singlet signals.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals of the imidazole ring, methylene, and methoxy groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across multiple bonds. It would show correlations between protons and carbons that are two or three bonds away. For example, the methylene protons would show correlations to the C4 and C5 carbons of the imidazole ring, as well as the imidate carbon, confirming the structure of the side chain and its attachment point to the ring. The imidazole protons would show long-range correlations to other ring carbons.

Variable Temperature NMR for Tautomeric Exchange and Conformational Dynamics

The imidazole ring of this compound can exist in two tautomeric forms, with the proton on either N1 or N3. In solution, these tautomers can rapidly interconvert. nih.gov

Variable temperature (VT) NMR studies can provide insight into the kinetics of this exchange process. researchgate.netconicet.gov.ar At room temperature, if the exchange is fast on the NMR timescale, the spectrum will show a time-averaged representation of the two tautomers. This can lead to averaged chemical shifts for the C4 and C5 carbons. nih.gov

As the temperature is lowered, the rate of tautomeric exchange would decrease. If the exchange becomes slow enough on the NMR timescale, separate signals for each of the two tautomers might be observed, or significant line broadening may occur at the coalescence temperature. conicet.gov.ar Such studies would allow for the determination of the energy barrier for the tautomeric exchange. Furthermore, VT-NMR could also reveal information about the rotational dynamics around the C-C single bond of the side chain if different conformers have significantly different populations or interconvert at a rate within the NMR timescale. conicet.gov.ar

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by probing the vibrational modes of chemical bonds. For this compound, these methods offer a detailed fingerprint of its constituent functional groups, namely the imidazole ring and the methyl acetimidate side chain.

Identification of Characteristic Functional Group Frequencies

The infrared and Raman spectra of this compound are expected to exhibit a series of characteristic absorption and scattering bands that correspond to the specific vibrational motions of its bonds. Due to the absence of direct experimental spectra for this specific compound in the reviewed literature, the following analysis is based on the well-established characteristic frequencies of its core functional groups: the imidazole ring and the methyl acetimidate moiety.

Imidazole Ring Vibrations: The imidazole ring gives rise to a number of distinct vibrational modes. The N-H stretching vibration of the imidazole ring is typically observed in the infrared spectrum as a broad band in the region of 3100-3300 cm⁻¹, with the broadening indicative of hydrogen bonding interactions. The C-H stretching vibrations of the aromatic imidazole ring are expected to appear around 3162 cm⁻¹. researchgate.net Furthermore, characteristic ring stretching and bending vibrations can be found in the fingerprint region of the spectrum, typically between 1098-1220 cm⁻¹. researchgate.net In Raman spectroscopy, the imidazole ring exhibits characteristic stretching modes, with notable bands often observed around 1265 cm⁻¹ and 1326 cm⁻¹, corresponding to C-H out-of-plane bending and ring stretching, respectively.

Methyl Acetimidate Group Vibrations: The methyl acetimidate group, -C(=NH)-O-CH₃, possesses several key vibrational signatures. Based on studies of methyl acetimidate, the C=N stretching vibration is a prominent feature and is expected to appear in the infrared spectrum. The N-H bending vibration of the imino group is also a characteristic absorption. The C-O stretching vibration of the methoxy group will also be present.

Methylene Bridge Vibrations: The methylene (-CH₂) bridge connecting the imidazole ring and the acetimidate group will exhibit its own characteristic vibrations. These include symmetric and asymmetric stretching modes, typically found in the 2850-2960 cm⁻¹ region of the infrared spectrum, and scissoring (bending) vibrations around 1450 cm⁻¹.

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound based on the analysis of its functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Imidazole Ring | N-H Stretch | 3100-3300 (broad) | |

| C-H Stretch | ~3162 | ||

| Ring Stretch/Bend | 1098-1220 | 1265, 1326 | |

| Methyl Acetimidate | C=N Stretch | ||

| N-H Bend | |||

| C-O Stretch | |||

| Methylene Bridge | C-H Stretch (asymmetric) | ~2925 | |

| C-H Stretch (symmetric) | ~2855 | ||

| CH₂ Scissoring | ~1450 |

Note: The exact frequencies can be influenced by the electronic and steric effects of the neighboring groups and the physical state of the sample.

Probing Hydrogen Bonding and Molecular Associations

Infrared spectroscopy is particularly sensitive to hydrogen bonding interactions, which can significantly influence the position and shape of vibrational bands. In this compound, both the N-H group of the imidazole ring and the N-H group of the acetimidate function can act as hydrogen bond donors. The nitrogen atoms within the imidazole ring and the imino nitrogen can also serve as hydrogen bond acceptors.

The presence of intermolecular hydrogen bonding is most readily observed through the broadening and red-shifting (shift to lower frequency) of the N-H stretching bands in the IR spectrum. In the solid state or in concentrated solutions, these interactions are expected to be more pronounced, leading to broader and lower frequency N-H absorption bands compared to the sharper, higher frequency bands that would be observed in a dilute, non-polar solvent where such interactions are minimized. Far-infrared spectroscopy could potentially be used to directly observe the low-frequency vibrational modes associated with the hydrogen bonds themselves. aip.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a molecule's elemental composition and for elucidating its structure through the analysis of its fragmentation patterns.

For this compound, HRMS would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₆H₉N₃O).

Upon ionization in the mass spectrometer, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural information. Based on the known fragmentation behavior of imidazole-containing compounds and imidates, a plausible fragmentation pathway can be proposed. A key characteristic of imidazole fragmentation is the stability of the ring itself, which tends to remain intact. researchgate.net Fragmentation is therefore more likely to occur at the substituent side chain.

A probable initial fragmentation step would be the cleavage of the bond between the methylene group and the acetimidate moiety. This could lead to the formation of a stable imidazolylmethyl cation. Another likely fragmentation pathway involves the loss of the methoxy group (-OCH₃) from the acetimidate portion of the molecule. Alpha-cleavage, a common fragmentation pattern for amines and ethers, could also occur at the bonds adjacent to the nitrogen and oxygen atoms in the acetimidate group.

The following data table outlines the predicted major fragments for this compound in a high-resolution mass spectrum.

| Fragment Ion | Proposed Structure | Exact Mass (m/z) |

| [M+H]⁺ | C₆H₁₀N₃O⁺ | 140.0818 |

| [M-OCH₃]⁺ | C₅H₆N₃⁺ | 108.0556 |

| [C₄H₅N₂-CH₂]⁺ | C₅H₇N₂⁺ | 95.0604 |

Note: The exact masses are calculated based on the most abundant isotopes of each element.

This detailed structural and spectroscopic analysis provides a foundational understanding of the molecular characteristics of this compound. While the presented data is inferred from the well-established properties of its constituent functional groups, it offers a robust framework for the interpretation of future experimental data on this compound.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

Total Synthesis of Imidazole-Containing Natural Product Analogues

There is currently no available research data detailing the use of Methyl 2-(1H-imidazol-4-yl)acetimidate in the total synthesis of imidazole-containing natural product analogues.

Construction of Advanced Synthetic Intermediates

Detailed research findings on the application of this compound for the construction of advanced synthetic intermediates are not present in the current body of scientific literature.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. Future research should prioritize the development of sustainable synthetic routes to Methyl 2-(1H-imidazol-4-yl)acetimidate.

Key areas of focus could include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the imidazole (B134444) ring and other components of the molecule.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Exploring the use of microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Optimizing reactions to incorporate the maximum number of atoms from reactants into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to be fully effective, yet have little or no toxicity. |

| Safer Solvents and Auxiliaries | Avoiding the use of auxiliary substances (e.g., solvents, separation agents) wherever possible and making them innocuous when they are used. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Utilizing raw materials and feedstocks that are renewable rather than depleting whenever technically and economically practicable. |

| Reduce Derivatives | Minimizing or avoiding the use of blocking groups, protection/deprotection, and temporary modification of physical/chemical processes. |

| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products so that at the end of their function they can break down into innocuous degradation products and not persist in the environment. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Exploration of Novel Catalytic Transformations Involving the Compound

The unique structural features of this compound, including the imidazole ring and the acetimidate group, make it a promising candidate for a variety of catalytic transformations.

Future research could explore:

Cross-Coupling Reactions: Utilizing the imidazole ring as a scaffold for the introduction of new functional groups through transition-metal-catalyzed cross-coupling reactions.

C-H Activation: Investigating the direct functionalization of the C-H bonds of the imidazole ring to create more complex molecules.

Asymmetric Catalysis: Employing the compound as a ligand in asymmetric catalysis to synthesize chiral molecules with high enantioselectivity.

Biocatalysis: Exploring the use of enzymes to catalyze transformations of the compound, offering a highly selective and environmentally friendly approach.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A detailed understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques for in situ monitoring of reactions involving this compound would provide valuable insights.

Techniques to be explored include:

Process Analytical Technology (PAT): Implementing in-line spectroscopic tools such as Raman and infrared spectroscopy to monitor reaction progress in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing specialized NMR techniques, such as rapid-injection NMR, to study transient intermediates and reaction kinetics.

Mass Spectrometry: Employing techniques like ReactIR and real-time mass spectrometry to identify and quantify reactants, intermediates, and products throughout the course of a reaction.

Integration with Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The integration of the synthesis and subsequent transformations of this compound into continuous flow systems represents a significant area for future research.

Potential benefits include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency: Continuous processing can lead to higher yields and purities, as well as reduced reaction times.

Facilitated Scale-up: The transition from laboratory-scale synthesis to industrial production is often more straightforward with flow chemistry methodologies.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. Future research should leverage these techniques to design novel derivatives of this compound with tailored reactivity and functionality.

Computational approaches could be used to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.